molecular formula C31H30N2O5 B12055989 tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate

Cat. No.: B12055989
M. Wt: 510.6 g/mol
InChI Key: DUQVEYJRNSGWOK-NRFANRHFSA-N
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Description

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate: is a complex organic compound that is often used in the field of organic synthesis and medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate typically involves multiple steps. One common method includes the protection of amino acids with fluorenylmethyloxycarbonyl (Fmoc) groups, followed by coupling with indole derivatives under specific reaction conditions. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and indole derivatives, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of novel drug candidates targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride
  • tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-oxopropyl]indole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate is unique due to its specific indole and fluorenylmethyloxycarbonyl (Fmoc) groups. These structural features confer distinct reactivity and binding properties, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C31H30N2O5/c1-31(2,3)38-30(36)33-17-20(22-10-8-9-15-28(22)33)16-21(18-34)32-29(35)37-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,17-18,21,27H,16,19H2,1-3H3,(H,32,35)/t21-/m0/s1

InChI Key

DUQVEYJRNSGWOK-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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